Cas no 2199274-23-0 (5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile)

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile is a specialized heterocyclic compound featuring a chloro-substituted pyridine core linked to a 4,4-difluorocyclohexyl ether group and a nitrile functionality. This structure confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the difluorocyclohexyl moiety enhances metabolic stability and lipophilicity, while the nitrile group offers versatility for further derivatization. Its well-defined synthetic pathway ensures high purity and reproducibility, making it suitable for applications in drug discovery and material science. The compound’s balanced reactivity and stability make it particularly useful in the development of bioactive molecules and advanced materials.
5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile structure
2199274-23-0 structure
Product Name:5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile
CAS No:2199274-23-0
MF:C12H11ClF2N2O
MW:272.678348779678
CID:5325510
Update Time:2025-05-19

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile
    • 5-chloro-6-(4,4-difluorocyclohexyl)oxypyridine-3-carbonitrile
    • 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile
    • Inchi: 1S/C12H11ClF2N2O/c13-10-5-8(6-16)7-17-11(10)18-9-1-3-12(14,15)4-2-9/h5,7,9H,1-4H2
    • InChI Key: FWCQAOXFXMZQFL-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C#N)=CN=C1OC1CCC(CC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 334
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.9

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Additional information on 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile

Introduction to 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile (CAS No. 2199274-23-0)

5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2199274-23-0, represents a unique structural motif that combines a pyridine core with functional groups designed to enhance biological activity. The presence of a chloro substituent at the 5-position and a carbonitrile group at the 3-position, along with an oxygenated (4,4-difluorocyclohexyl)oxy side chain, contributes to its distinct chemical properties and potential therapeutic applications.

The compound's molecular structure is characterized by its high degree of substitution, which makes it an attractive candidate for further exploration in medicinal chemistry. The pyridine ring is a common pharmacophore in many bioactive molecules, often serving as a key interaction point with biological targets such as enzymes and receptors. The introduction of fluorine atoms into the cyclohexyl side chain not only enhances lipophilicity but also introduces metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in the development of novel pyridine derivatives for their potential use in treating various diseases. The specific arrangement of functional groups in 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile suggests that it may exhibit inhibitory activity against certain enzymes or receptors involved in pathophysiological processes. For instance, pyridine-based compounds have shown promise in the treatment of neurological disorders, cancer, and infectious diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The chloro and nitrile groups are particularly sensitive to reaction conditions, necessitating careful optimization to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to construct the desired molecular framework efficiently.

The pharmacological profile of 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile has been the subject of several preliminary studies. These studies have revealed that the compound exhibits moderate binding affinity to certain biological targets, suggesting its potential as a lead compound for further drug development. The oxygenated side chain appears to modulate the compound's interactions with biological membranes, enhancing its bioavailability and target specificity.

One of the most compelling aspects of this compound is its structural diversity, which allows for facile derivatization to generate libraries of analogs with tailored biological activities. By modifying the substituents on the pyridine ring or the cyclohexyl side chain, researchers can explore new chemical space and identify compounds with improved pharmacokinetic properties. This approach aligns with the growing trend in drug discovery towards structure-based design and high-throughput screening.

The use of computational methods has also played a crucial role in understanding the behavior of 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile both in vitro and in silico. Molecular modeling techniques have been employed to predict binding modes and interactions with biological targets, providing valuable insights into its mechanism of action. These computational studies have complemented experimental efforts by identifying key structural features responsible for biological activity.

In conclusion, 5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile (CAS No. 2199274-23-0) is a promising candidate for further development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive starting point for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery and development of next-generation drugs.

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